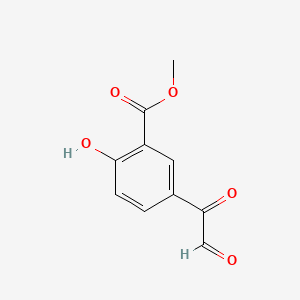

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

Description

Contextualization of Salicylate (B1505791) and Related Benzoate (B1203000) Derivatives within Organic Chemistry

Salicylate derivatives, a prominent subclass of substituted benzoate esters, are characterized by a hydroxyl group at the ortho position to the ester functionality. This structural motif is famously found in methyl salicylate, the primary component of wintergreen oil, and is the foundation for the widely used analgesic, acetylsalicylic acid (aspirin). In the realm of organic chemistry, salicylates are valued for their unique reactivity and their utility as versatile building blocks. The presence of both a hydroxyl and an ester group on the aromatic ring allows for a variety of chemical transformations, including electrophilic aromatic substitution, esterification, and reactions involving the phenolic hydroxyl group. The synthesis of methyl benzoate compounds is often achieved through the esterification of the corresponding benzoic acids with methanol (B129727) in the presence of an acid catalyst. mdpi.com

Academic Significance of Polyfunctional Aromatic Esters: The Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate Chemotype

Polyfunctional aromatic esters, such as this compound, are of considerable academic interest due to their complex and reactive nature. The "chemotype" of this compound, featuring a hydroxyl group, a methyl ester, and a 2-oxoacetyl group on the benzene (B151609) ring, presents a unique combination of functional groups that can participate in a diverse array of chemical reactions. This polyfunctionality makes it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. The interplay between the different functional groups can lead to interesting regioselective and chemoselective transformations, providing a rich area for methodological development in organic synthesis.

Below is a table detailing the key chemical properties of this compound. nih.gov

| Property | Value |

| IUPAC Name | methyl 2-hydroxy-5-oxaldehydoylbenzoate |

| Molecular Formula | C10H8O5 |

| Molecular Weight | 208.17 g/mol |

| CAS Number | 33778-96-0 |

| Synonyms | Methyl 5-glyoxyloyl-salicylate, Methyl 2-hydroxy-5-oxaldehydoylbenzoate |

Overview of Current Research Trajectories Involving this compound and its Structural Analogs

Current research involving this compound and its structural analogs is primarily focused on their utility as versatile intermediates in the synthesis of novel organic compounds. While specific research exclusively on this compound is not extensively documented in publicly available literature, the investigation of its structural analogs provides insight into its potential applications.

For instance, related compounds where the 2-oxoacetyl group is replaced by other functionalities have been explored for various purposes. One such analog is Methyl 2-hydroxy-5-(hydroxymethyl)benzoate . Another related compound is Methyl 2-hydroxy-5-methoxybenzoate , which is utilized in the production of salicylic (B10762653) acid derivatives and as a precursor for other organic compounds. biosynth.com

The reactivity of the functional groups present in these analogs suggests that this compound could serve as a key building block in the construction of complex molecular architectures. The 2-oxoacetyl group, in particular, offers a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable synthon for combinatorial chemistry and the generation of compound libraries for biological screening. Future research is likely to focus on exploring the synthetic potential of this polyfunctional aromatic ester in the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Below is a table of structural analogs of this compound and their key identifiers.

| Compound Name | Molecular Formula | CAS Number |

| Methyl 2-hydroxy-5-(hydroxymethyl)benzoate | C9H10O4 | 183430-63-9 |

| Methyl 2-hydroxy-5-methoxybenzoate | C9H10O4 | 2905-82-0 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-5-oxaldehydoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLHCFBMCCBBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865509 | |

| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Methyl 2 Hydroxy 5 2 Oxoacetyl Benzoate

Retrosynthetic Approaches for the Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by disconnecting the target molecule into simpler, commercially available, or easily synthesized precursors. The primary disconnections for this scaffold focus on the carbon-carbon and carbon-oxygen bonds that form the key functional groups.

A primary retrosynthetic disconnection is the C-C bond of the acetyl group attached to the aromatic ring. This is a logical application of the Friedel-Crafts acylation strategy. This disconnection leads to a substituted methyl salicylate (B1505791) synthon (a nucleophile) and an electrophilic two-carbon synthon representing the oxoacetyl group.

Another key disconnection involves the ester linkage. Through a functional group interconversion (FGI), the methyl ester can be disconnected to its corresponding carboxylic acid, 2-hydroxy-5-(2-oxoacetyl)benzoic acid. This acid can then be subjected to the C-C bond disconnection as described above. The final step in the forward synthesis would then be a standard esterification reaction.

A third approach involves an FGI at the α-keto position of the acetyl group. The oxoacetyl group can be retrosynthetically derived from a more stable or accessible precursor, such as a halogenated acetyl group (e.g., bromoacetyl). In the forward synthesis, this would involve the acylation of a methyl salicylate precursor to install the bromoacetyl group, followed by a subsequent oxidation or nucleophilic substitution to generate the final α-keto functionality. This latter approach often utilizes the well-documented intermediate, Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule by building upon a pre-existing aromatic core, typically a substituted salicylic (B10762653) acid or its ester. These routes involve the precise installation of the ester and the α-keto ester functionalities.

The synthesis often begins with a suitably substituted salicylic acid. The esterification of the carboxylic acid group is a critical step. The most common method for this transformation is the Fischer esterification, which involves reacting the parent carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. uomustansiriyah.edu.iqsciencemadness.orguomustansiriyah.edu.iq This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the methyl ester product. uomustansiriyah.edu.iq The use of excess methanol can also be employed to ensure a high conversion rate. researchgate.netcabidigitallibrary.org

The introduction of the 2-oxoacetyl group at the 5-position of the methyl salicylate ring is the key transformation. This is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation or a related variant.

One potential pathway is the direct acylation of methyl salicylate using an appropriate electrophilic reagent, such as an oxoacetyl halide or its equivalent, in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the reactivity of the substrate and the stability of the acylating agent are critical considerations.

A more common and reliable strategy involves a multi-step sequence starting from a related acetyl precursor. For instance, methyl 5-acetyl-2-hydroxybenzoate can be synthesized via a Friedel-Crafts acylation of methyl salicylate with acetyl chloride. This intermediate can then be functionalized at the α-carbon of the acetyl group. A key method involves the bromination of the acetyl group to form Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. chemicalbook.com This halogenated intermediate is a versatile precursor. The desired α-keto functionality can then be installed through subsequent reactions, such as a Kornblum oxidation (using dimethyl sulfoxide) or by nucleophilic substitution with a hydroxide (B78521) source followed by oxidation.

Synthesis of Key Precursors and Advanced Intermediates for this compound

The foundational precursor for many synthetic routes is a substituted methyl salicylate. The parent compound, methyl salicylate, is readily prepared by the acid-catalyzed esterification of salicylic acid with methanol. sciencemadness.org This straightforward reaction provides the core scaffold for subsequent functionalization.

The table below summarizes the preparation of various substituted methyl salicylates which can serve as analogous starting materials for creating derivatives of the target compound.

| Precursor Compound | Starting Material | Key Reagents | Typical Conditions | Ref. |

| Methyl Salicylate | Salicylic Acid | Methanol, Sulfuric Acid | Reflux | sciencemadness.org |

| Methyl 2-hydroxy-5-methylbenzoate | p-Cresotinic Acid | Methanol, Acid Catalyst | Esterification | nist.gov |

| Methyl 2-hydroxy-5-methoxybenzoate | 2-hydroxy-5-methoxybenzoic acid | Methanol, Acid Catalyst | Esterification | biosynth.com |

| Methyl 5-bromo-2-hydroxybenzoate | 5-bromo-2-hydroxybenzoic acid | Sodium Hydride, Methyl Iodide | Room Temperature | nih.gov |

This table is interactive and provides a summary of synthetic methods for key precursors.

A pivotal advanced intermediate is Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. simsonpharma.com Its synthesis is a critical step in pathways that functionalize an existing acetyl group. This intermediate is typically prepared by the selective bromination of the α-carbon of the acetyl group in Methyl 5-acetyl-2-hydroxybenzoate.

The reaction is often carried out using specific brominating agents to avoid bromination of the activated aromatic ring. Common reagents include copper(II) bromide or dioxane dibromide. chemicalbook.com The reaction with copper(II) bromide, for example, can be performed by refluxing the starting material with the reagent in a solvent mixture like chloroform (B151607) and ethyl acetate (B1210297), yielding the desired product in high yield (approx. 85%). chemicalbook.com

| Intermediate | Starting Material | Reagent | Solvent | Conditions | Yield | Ref. |

| Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | Methyl 5-acetyl-2-hydroxybenzoate | Copper(II) Bromide | Chloroform/Ethyl Acetate | Reflux (40-50 °C) | ~85% | chemicalbook.com |

| Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | Methyl 5-acetyl-2-hydroxybenzoate | Dioxane Dibromide | Dioxane/Ethyl Ether | Not specified | 76% | chemicalbook.com |

This table is interactive and details the synthesis of the key halogenated intermediate.

This halogenated intermediate serves as a versatile electrophile, ready for conversion into the final 2-oxoacetyl functionality required in the target molecule, this compound.

Synthetic Routes to Benzyloxy-Acetyl-Benzoate Derivatives (e.g., Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate)

The synthesis of benzyloxy-acetyl-benzoate derivatives serves as a crucial step in the multi-stage preparation of various pharmaceutical intermediates. A key example, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, is synthesized from Methyl 5-acetyl-2-hydroxybenzoate through a two-step process involving benzylation of the phenolic hydroxyl group followed by bromination of the acetyl group. google.com

The first step is the benzylation of Methyl 5-acetyl-2-hydroxybenzoate. This reaction involves the protection of the hydroxyl group as a benzyl (B1604629) ether. Typically, this is achieved by reacting the starting material with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent. google.com Commonly used bases include potassium carbonate, while potassium iodide can be employed as a catalyst to facilitate the reaction. google.com The choice of a polar solvent, such as dimethylformamide (DMF) or acetone, is critical for the dissolution of the reactants and facilitation of the substitution reaction. This step yields Methyl 5-acetyl-2-(benzyloxy)benzoate.

The subsequent step is the bromination of the intermediate, Methyl 5-acetyl-2-(benzyloxy)benzoate. This reaction introduces a bromine atom at the alpha-position of the acetyl group, converting it into a bromoacetyl group. This is typically accomplished using a suitable brominating agent, such as bromine (Br₂), in the presence of an acid catalyst. google.com Lewis acids like aluminum chloride (AlCl₃) are often employed as catalysts in a solvent such as dichloromethane (B109758) at low temperatures. google.com The resulting product is Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.com

| Step | Reaction | Starting Material | Key Reagents | Catalyst | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Benzylation | Methyl 5-acetyl-2-hydroxybenzoate | Benzyl chloride, Base (e.g., K₂CO₃) | e.g., Potassium iodide | Polar solvent (e.g., DMF) | Methyl 5-acetyl-2-(benzyloxy)benzoate |

| 2 | Bromination | Methyl 5-acetyl-2-(benzyloxy)benzoate | Brominating agent (e.g., Br₂) | Acid catalyst (e.g., AlCl₃) | e.g., Dichloromethane | Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate |

Optimization of Synthetic Efficiency and Regioselectivity in this compound Preparation

The preparation of this compound from a precursor like methyl salicylate likely involves a Friedel-Crafts acylation reaction. researchgate.net This class of reactions is fundamental for attaching an acyl group to an aromatic ring. nih.gov However, the synthesis presents significant challenges in terms of efficiency and, most critically, regioselectivity. The substrate, methyl salicylate, contains two directing groups: a strongly activating hydroxyl group (-OH) which directs electrophilic substitution to the ortho and para positions (positions 3 and 5), and a deactivating methoxycarbonyl group (-COOCH₃) which directs to the meta position. The desired product requires acylation at the 5-position, which is para to the powerful ortho, para-directing hydroxyl group.

Optimizing this synthesis requires careful control over several reaction parameters to maximize the yield of the desired 5-substituted isomer and minimize the formation of the ortho-substituted (3-acyl) byproduct and potential O-acylation products. stackexchange.com Key factors influencing the outcome include the choice of catalyst, solvent, temperature, and acylating agent. nih.gov

Catalyst Selection: The Lewis acid catalyst is paramount in Friedel-Crafts acylation. rsc.org Traditional catalysts like aluminum chloride (AlCl₃) are highly active but can sometimes lead to poor selectivity and side reactions with highly activated rings like phenols. stackexchange.com The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid, potentially deactivating the ring and complicating the reaction. stackexchange.com Exploring alternative Lewis acids (e.g., SnCl₄, TiCl₄, ZnCl₂) or Brønsted acids could offer better control over regioselectivity. rsc.org The concentration of the catalyst can also be a critical factor; for instance, in phenol (B47542) acylation, higher catalyst concentrations tend to favor C-acylation over O-acylation. stackexchange.com

Nature of the Acylating Agent: The reactivity of the acylating agent (e.g., an acyl chloride or anhydride) can also impact the reaction's selectivity. nih.gov A highly reactive acylating agent might decrease selectivity, leading to a mixture of products.

Modern optimization techniques, such as Response Surface Methodology (RSM), can be employed to systematically study the interplay of these variables (catalyst loading, temperature, reaction time) to identify the optimal conditions for maximizing the yield of this compound. nih.gov Such studies aim to find a balance that provides high conversion of the starting material while achieving the necessary regioselectivity for the desired para-acylated product.

| Factor | Influence on Synthesis | Optimization Goal for 5-Position Selectivity |

|---|---|---|

| Lewis Acid Catalyst | Activates the acylating agent and influences regioselectivity through complexation with the substrate. stackexchange.com | Select a catalyst (e.g., SnCl₄, TiCl₄) that sterically or electronically favors attack at the less hindered para-position. rsc.org |

| Catalyst Concentration | Can determine the pathway between C-acylation and O-acylation. stackexchange.com | Use a sufficiently high concentration to promote C-acylation while avoiding side reactions. |

| Solvent | Affects reagent solubility and catalyst activity. | Choose a solvent that allows for good thermal control and favors the desired reaction pathway. |

| Temperature | Controls the reaction rate and the kinetic vs. thermodynamic product ratio. | Employ lower temperatures to potentially favor the formation of the more stable para-isomer. |

| Acylating Agent | The reactivity of the acylating species impacts selectivity. nih.gov | Select an agent with appropriate reactivity to avoid uncontrolled, non-selective reactions. |

Chemical Transformations and Derivative Synthesis of Methyl 2 Hydroxy 5 2 Oxoacetyl Benzoate

Reactivity of the α-Keto Ester Functionality

The α-keto ester group, specifically the vicinal dicarbonyl unit of the glyoxalyl moiety, is the most reactive part of the molecule. beilstein-journals.orgnih.gov The adjacent electron-withdrawing ester and phenyl groups enhance the electrophilicity of both carbonyl carbons, making them susceptible to attack by various nucleophiles. nih.gov Generally, the terminal aldehyde carbonyl is more reactive than the internal keto carbonyl due to reduced steric hindrance and greater polarization. chemistrysteps.com

Nucleophilic Additions to the Glyoxalyl Carbonyls

The carbonyl carbons of the glyoxalyl group are prime targets for nucleophilic addition reactions. masterorganicchemistry.comoxfordsciencetrove.com This process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.com A wide array of nucleophiles can participate in this reaction, leading to diverse products.

Key research findings indicate that reactions with strong, irreversible nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) or hydride reagents (e.g., sodium borohydride) proceed readily. masterorganicchemistry.comyoutube.com The addition is typically regioselective, favoring the more accessible and electrophilic aldehyde carbonyl. For instance, the reaction with a Grignard reagent would likely yield a secondary alcohol at the terminal position.

The table below summarizes potential nucleophilic addition reactions at the glyoxalyl moiety.

| Nucleophile Type | Reagent Example | Expected Product Type (at Aldehyde Carbonyl) |

| Organometallic | Grignard Reagent (R-MgBr) | Secondary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol (part of an α-hydroxy ketone) |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Water | H₂O (acid or base catalyzed) | Hydrate (B1144303) (gem-diol) |

This table is generated based on established principles of carbonyl chemistry. chemistrysteps.commasterorganicchemistry.com

Condensation Reactions with Nitrogen-Containing Nucleophiles

The reaction of aldehydes and ketones with primary amines and related nitrogen-containing nucleophiles is a cornerstone of carbonyl chemistry, leading to the formation of compounds with a carbon-nitrogen double bond (C=N). libretexts.org These condensation reactions are typically acid-catalyzed and involve the elimination of a water molecule. wizeprep.com The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its departure as water, but not so acidic as to render the nitrogen nucleophile non-nucleophilic by protonating it completely. libretexts.org

Analogous to the reactions of Methyl [4-(oxoacetyl)phenyl]carbamate, Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate is expected to react readily with various nitrogen nucleophiles. researchgate.net For example, reaction with a primary amine (R-NH₂) would form an imine (Schiff base), while reaction with hydrazine (B178648) (H₂NNH₂) would yield a hydrazone. libretexts.org

The following table outlines the expected products from condensation reactions with common nitrogen nucleophiles.

| Nucleophile | Reagent | Product Name | Product Structure (Illustrative) |

| Primary Amine | R-NH₂ | Imine (Schiff Base) | R₂C=N-R |

| Hydrazine | H₂NNH₂ | Hydrazone | R₂C=N-NH₂ |

| Hydroxylamine | H₂NOH | Oxime | R₂C=N-OH |

| Semicarbazide | H₂NNH(C=O)NH₂ | Semicarbazone | R₂C=N-NH(C=O)NH₂ |

| o-Phenylenediamine (B120857) | C₆H₄(NH₂)₂ | Quinoxaline (B1680401) | Fused heterocyclic system |

This data is based on known reactions of α-dicarbonyl compounds and analogs like Methyl [4-(oxoacetyl)phenyl]carbamate. researchgate.net

Cyclization Reactions Leading to Novel Heterocyclic Systems

The α-keto ester functionality is a powerful synthon for the construction of heterocyclic rings. acs.orgnih.gov Condensation reactions with bifunctional nucleophiles often proceed directly to a cyclized product. The reaction of this compound with reagents containing two nucleophilic sites can lead to the formation of a variety of five- or six-membered heterocyclic systems. researchgate.net

For instance, the reaction with hydrazine hydrate can lead to pyridazine (B1198779) derivatives. researchgate.net Similarly, reactions of β-keto esters with α-halo ketones are known to produce furans in a process known as the Feist-Benary synthesis. uwindsor.ca While not a direct analogue, the high reactivity of the glyoxalyl group suggests its potential in similar cyclization strategies. The reaction with o-phenylenediamine, as mentioned previously, is a classic method for synthesizing quinoxalines from α-dicarbonyl compounds. researchgate.net These cyclization reactions are invaluable for creating complex molecules from relatively simple starting materials.

Chemical Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in the molecule. Although less reactive than an aliphatic alcohol, it is acidic and can be deprotonated to form a nucleophilic phenoxide ion. wikipedia.org This allows for a range of modifications, primarily through etherification and esterification.

Etherification and Esterification of the Hydroxyl Moiety

The phenolic hydroxyl group can be converted into an ether or an ester, which can alter the molecule's properties or serve as a protecting group during other transformations.

Etherification: The most common method for preparing phenol (B47542) ethers is the Williamson ether synthesis. ambeed.com This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. ambeed.com Primary alkyl halides are most effective for this process. ambeed.com

Esterification: Phenols can be esterified by reacting them with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine. wikipedia.orgkhanacademy.org The direct Fischer esterification, reacting a phenol with a carboxylic acid under acidic catalysis, is generally inefficient for phenols and not the preferred method. uomustansiriyah.edu.iq The use of more reactive acylating agents is necessary. researchgate.net

The table below details common reagents for these transformations.

| Transformation | Reagent Class | Specific Example | Product Type |

| Etherification | Alkyl Halide (with base) | Methyl Iodide (CH₃I) | Aryl Methyl Ether |

| Etherification | Alkyl Halide (with base) | Benzyl (B1604629) Bromide (BnBr) | Aryl Benzyl Ether |

| Esterification | Acyl Chloride (with base) | Acetyl Chloride (CH₃COCl) | Phenyl Acetate (B1210297) |

| Esterification | Acid Anhydride (B1165640) (with base) | Acetic Anhydride ((CH₃CO)₂) | Phenyl Acetate |

This table is based on standard synthetic methodologies for modifying phenols. wikipedia.orgmagtech.com.cn

Potential for Intramolecular Rearrangements Involving the Phenolic Group

The specific arrangement of the phenolic hydroxyl group ortho to a methyl ester and para to a glyoxalyl group creates the potential for intramolecular reactions or rearrangements, particularly under certain reaction conditions. While specific studies on this compound are not detailed in the provided search results, established reactions of phenols provide a basis for speculation.

For example, if the phenolic hydroxyl were first converted to an ester (as in 3.2.1), the resulting aryl ester could potentially undergo a Fries rearrangement. This reaction involves the Lewis acid-catalyzed migration of the acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring, forming a hydroxyaryl ketone.

Furthermore, the proximity of the hydroxyl group to the other carbonyl functionalities could facilitate intramolecular cyclizations. Under basic conditions, deprotonation of the phenol could lead to a phenoxide that might, in principle, attack one of the electrophilic carbonyl centers, potentially leading to the formation of a heterocyclic system like a dihydrobenzofuran derivative, although this would require specific conformations and reaction conditions. acs.org Such intramolecular pathways can be influenced by factors like ring strain in the transition state and the specific reagents or catalysts employed.

Derivatization of the Methyl Ester Group

The methyl ester functional group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. The reactivity of this group is primarily centered around nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH3) is replaced by other nucleophiles.

Hydrolysis and Transesterification Reactions

Hydrolysis

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-hydroxy-5-(2-oxoacetyl)benzoic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base.

Under basic conditions, often referred to as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol byproduct. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. Studies on various methyl benzoates have shown that this hydrolysis can be effectively carried out in slightly alkaline water (e.g., 2% KOH) at elevated temperatures (200–300 °C), achieving quantitative saponification even for sterically hindered esters within 30 minutes. psu.edu

Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid catalyst. This is a reversible process, and an excess of water is typically used to drive the equilibrium towards the carboxylic acid product. High-temperature water (250–300 °C) can also promote the hydrolysis of methyl benzoates without the addition of acid or base catalysts. psu.edu

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting the compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct as it forms. This method allows for the synthesis of a range of different alkyl esters of 2-hydroxy-5-(2-oxoacetyl)benzoic acid.

| Reaction Type | Catalyst/Medium | Temperature (°C) | Typical Outcome |

|---|---|---|---|

| Saponification | 2% KOH (aq) | 200 - 300 | Quantitative conversion to carboxylate salt |

| Neutral Hydrolysis | High-Temperature Water (HT-H2O) | 250 - 300 | Conversion to carboxylic acid |

| Acidic Hydrolysis | Acid catalyst in H2O | Varies (typically elevated) | Equilibrium mixture of ester and carboxylic acid |

Amidation and Other Carboxylic Acid Derivative Formations

Amidation

The methyl ester group can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation, known as aminolysis, typically requires higher temperatures or catalysts to proceed efficiently. Direct amidation of esters with amines can be achieved using heterogeneous catalysts. For instance, niobium(V) oxide (Nb2O5) has been shown to be an effective and reusable catalyst for the direct amidation of methyl benzoate with various amines under solvent-free conditions, producing high yields of the corresponding amide. researchgate.net This method presents a viable route for synthesizing N-substituted amide derivatives of 2-hydroxy-5-(2-oxoacetyl)benzoic acid.

Other Carboxylic Acid Derivatives

While the methyl ester can be directly converted to amides, the synthesis of other carboxylic acid derivatives, such as acid chlorides or anhydrides, typically proceeds via the carboxylic acid intermediate obtained from hydrolysis.

Acid Chlorides: The hydrolyzed product, 2-hydroxy-5-(2-oxoacetyl)benzoic acid, could be treated with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form the corresponding acid chloride.

Acid Anhydrides: The carboxylic acid could be converted to an acid anhydride by dehydration, often using a dehydrating agent like acetic anhydride.

These activated carboxylic acid derivatives are highly reactive intermediates that can be used to readily form other esters, amides, and related compounds under milder conditions than those required for direct conversion from the parent methyl ester.

| Catalyst | Reactants | Conditions | Significance |

|---|---|---|---|

| Niobium(V) oxide (Nb2O5) | Ester + Amine | Solvent-free, elevated temperature | High activity and reusability for various esters and amines. |

| Zirconium(IV) chloride (ZrCl4) | Ester + Amine | Homogeneous catalysis | Effective Lewis acid catalyst for amidation. |

| Tantalum alkoxides | Ester + Amine | Homogeneous catalysis | Promotes amidation reactions. |

Synthesis of Structurally Related Analogs and Isomers

The synthesis of analogs and isomers of this compound allows for the exploration of structure-activity relationships. Key analogs include those where the 2-oxoacetyl group at the 5-position is replaced with other substituents.

Methyl 2-hydroxy-5-methoxybenzoate

This analog, also known as Methyl 5-methoxysalicylate, features a methoxy group at the C5 position. One common synthetic approach begins with methyl salicylate (B1505791). The phenolic hydroxyl group of methyl salicylate is etherified using a methylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide. google.com The reaction is typically performed in a suitable solvent.

An alternative strategy involves the selective O-methylation of dihydroxybenzoic acid derivatives. diva-portal.org Depending on the starting material and the use of protecting groups, specific isomers can be targeted. For example, starting from 2,5-dihydroxybenzoic acid, esterification followed by selective methylation of the hydroxyl group at the 5-position would yield the desired product.

Methyl 2-hydroxy-5-acetamidobenzoate

This analog contains an acetamido group (-NHCOCH3) at the C5 position. The synthesis would logically start from a precursor containing an amino group at this position, such as Methyl 5-amino-2-hydroxybenzoate. The transformation from an amino group to an acetamido group is a standard acetylation reaction.

A representative procedure, demonstrated for the synthesis of the related isomer Methyl 4-acetamido-2-hydroxybenzoate, involves reacting the amino-substituted precursor (Methyl 4-amino-2-hydroxybenzoate) with an acetylating agent. chemicalbook.com Typically, acetyl chloride or acetic anhydride is added slowly to a cooled solution of the amine in a suitable solvent system, often in the presence of a base like sodium bicarbonate to neutralize the acidic byproduct. chemicalbook.com This method results in the N-acetylation of the amino group to give the final acetamido product in high yield. chemicalbook.com

| Target Compound | Typical Precursor | Key Transformation | Reagents |

|---|---|---|---|

| Methyl 2-hydroxy-5-methoxybenzoate | Methyl salicylate | O-Methylation (Etherification) | Dimethyl sulfate, NaOH google.com |

| Methyl 2-hydroxy-5-acetamidobenzoate | Methyl 5-amino-2-hydroxybenzoate | N-Acetylation | Acetyl chloride, NaHCO3 chemicalbook.com |

Mechanistic Investigations into Reactions Involving Methyl 2 Hydroxy 5 2 Oxoacetyl Benzoate

Elucidation of Reaction Mechanisms for Functional Group Interconversions

The presence of multiple functional groups in Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate allows for a range of interconversions, each with its distinct reaction mechanism.

The carbonyl groups of the ketone and aldehyde are susceptible to nucleophilic attack. Reduction of these functionalities to alcohols can be achieved using hydride reagents. The mechanism of such reductions involves the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. The relative reactivity of the aldehyde and ketone towards reduction would depend on steric and electronic factors.

The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid. This reaction is typically catalyzed by acid or base. Under basic conditions, the mechanism involves the nucleophilic acyl substitution by a hydroxide (B78521) ion, proceeding through a tetrahedral intermediate. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon towards attack by water.

Furthermore, the phenolic hydroxyl group can be converted to an ether or an ester through Williamson ether synthesis or acylation, respectively. These transformations typically involve the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion.

A summary of potential functional group interconversions is presented in the table below.

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | General Mechanism |

| Aldehyde/Ketone | NaBH₄, MeOH | Primary/Secondary Alcohol | Nucleophilic addition |

| Methyl Ester | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | Nucleophilic acyl substitution |

| Phenolic Hydroxyl | R-X, base | Ether | Williamson ether synthesis |

| Phenolic Hydroxyl | Acyl chloride, pyridine | Ester | Nucleophilic acyl substitution |

Role of Catalysis in Directing Reaction Pathways and Enhancing Selectivity

Catalysis plays a pivotal role in controlling the reaction pathways and enhancing the selectivity of transformations involving this compound. The choice of catalyst can direct the reaction towards a specific functional group, leaving others intact.

Acid and Base Catalysis: As mentioned, acid and base catalysis are fundamental in the hydrolysis of the methyl ester. The catalyst's role is to activate the substrate or the nucleophile, thereby increasing the reaction rate. For instance, in acid-catalyzed hydrolysis, the protonation of the ester carbonyl oxygen makes it more susceptible to nucleophilic attack by water.

Metal Catalysis: Transition metal catalysts can be employed to achieve selective transformations. For example, catalytic hydrogenation using specific palladium or platinum catalysts could selectively reduce the aldehyde or ketone function. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) would be critical in achieving the desired selectivity. Solid acid catalysts, such as those based on zirconium and titanium, have been shown to be effective in the esterification of benzoic acids and could potentially be used in the reverse reaction of ester hydrolysis for this compound. mdpi.com The use of polyfunctional catalysts can also be envisioned to orchestrate tandem reactions, where multiple functional groups are transformed in a controlled sequence. nih.gov

Enzyme Catalysis: Biocatalysts, such as enzymes, offer high chemo- and regioselectivity. For instance, a lipase (B570770) could be used to selectively hydrolyze the methyl ester under mild conditions, without affecting the other functional groups. nih.gov The active site of the enzyme provides a specific environment that recognizes and binds to the ester group, facilitating its hydrolysis with high precision.

The following table summarizes the potential role of different types of catalysts in reactions of this compound.

| Catalyst Type | Potential Reaction | Role of Catalyst |

| Acid (e.g., H₂SO₄) | Ester hydrolysis | Protonates carbonyl oxygen, increasing electrophilicity |

| Base (e.g., NaOH) | Ester hydrolysis | Generates hydroxide nucleophile |

| Metal (e.g., Pd/C) | Selective hydrogenation | Activates H₂ and the carbonyl group |

| Enzyme (e.g., Lipase) | Selective ester hydrolysis | Provides a specific active site for the reaction |

Kinetic Studies of Reaction Rates and Activation Parameters

Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for elucidating its mechanism. For reactions involving this compound, kinetic experiments would involve monitoring the concentration of the reactant or product over time under various conditions.

For example, the rate of hydrolysis of the methyl ester could be studied as a function of temperature, pH, and catalyst concentration. From this data, the rate law for the reaction can be determined, which provides information about the species involved in the rate-determining step. By conducting the reaction at different temperatures, the activation energy (Ea) and other activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be calculated using the Arrhenius and Eyring equations. These parameters provide insights into the energy barrier of the reaction and the nature of the transition state.

A hypothetical data table for the acid-catalyzed hydrolysis of the ester group is presented below, illustrating the type of data that would be collected and analyzed in a kinetic study.

| Temperature (K) | [H⁺] (M) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |

| 298 | 0.1 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 308 | 0.1 | 3.2 x 10⁻⁵ | 3.2 x 10⁻⁴ |

| 318 | 0.1 | 6.5 x 10⁻⁵ | 6.5 x 10⁻⁴ |

| 298 | 0.2 | 3.0 x 10⁻⁵ | 1.5 x 10⁻⁴ |

From such data, the order of the reaction with respect to the acid catalyst and the activation energy could be determined.

Influence of Solvent Environment on Reaction Mechanisms and Stereochemistry

The solvent environment can have a profound impact on the reaction mechanism and, where applicable, the stereochemistry of the products. The polarity of the solvent, its ability to form hydrogen bonds, and its coordinating ability can all influence the rates and pathways of reactions involving this compound.

Solvent Polarity: For reactions that proceed through charged intermediates or transition states, the polarity of the solvent is a critical factor. ajpojournals.org Polar solvents can stabilize these charged species, thereby lowering the activation energy and increasing the reaction rate. For example, the hydrolysis of the methyl ester, which involves a polar tetrahedral intermediate, would be expected to be faster in more polar solvents. The influence of solvent polarity on the kinetics of reactions involving aldehydes and ketones has been demonstrated, with the effect being more pronounced for less-reactive molecules. nih.govresearchgate.net

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the various functional groups of this compound. For instance, a protic solvent could hydrogen bond with the carbonyl oxygens, increasing their electrophilicity. Conversely, a hydrogen-bond-donating solvent could solvate the hydroxyl group, potentially affecting its acidity and nucleophilicity.

Stereochemistry: For reactions that generate a new stereocenter, such as the reduction of the ketone, the solvent can influence the stereochemical outcome. The solvent can affect the conformation of the substrate and the transition state, leading to a preference for the formation of one stereoisomer over another. rsc.orgrsc.orgresearchgate.net While this compound is achiral, reactions at the ketone or aldehyde could introduce chirality, and the solvent could play a role in directing the stereoselectivity of such transformations. Aromatic interactions within the molecule and with aromatic solvents can also act as control elements in stereoselective reactions. nih.gov

The table below illustrates the potential effects of different solvent types on a hypothetical reaction of this compound.

| Solvent Type | Polarity | Hydrogen Bonding | Potential Effect on Reaction Mechanism |

| Nonpolar (e.g., Hexane) | Low | None | May favor non-polar transition states. |

| Polar Aprotic (e.g., Acetone) | High | Acceptor only | Can stabilize charged intermediates. |

| Polar Protic (e.g., Ethanol) | High | Donor & Acceptor | Can stabilize charged species and act as a proton source/sink. |

Applications of Methyl 2 Hydroxy 5 2 Oxoacetyl Benzoate in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The utility of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate as a versatile building block stems from the distinct reactivity of its functional groups. The salicylate (B1505791) portion is a key structural motif in numerous biologically active compounds and serves as a valuable synthetic intermediate. nih.gov The α-ketoaldehyde functionality contains two adjacent electrophilic carbonyl centers, offering sites for selective nucleophilic attack and subsequent cyclization or derivatization. This 1,2-dicarbonyl arrangement is a vital motif found in many natural products and pharmaceuticals. researchgate.net The phenolic hydroxyl, the methyl ester, and the two carbonyl groups can be manipulated independently or in concert to build molecular complexity, making the compound an ideal synthon for accessing a wide array of more elaborate structures. researchgate.net

Role as a Precursor for Pharmacologically Relevant Scaffolds and Chemical Probes

The structural framework of this compound is pre-disposed for the synthesis of pharmacologically active molecules. The salicylate core is a well-established pharmacophore with known anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties. nih.govnih.gov Salicylates and their derivatives are recognized for their therapeutic potential, with ongoing research continually uncovering new applications. nih.govsci-hub.se

The compound's dicarbonyl unit can be readily converted into various heterocyclic systems, which are foundational scaffolds in medicinal chemistry. mdpi.com For instance, quinoxaline (B1680401) scaffolds, which can be synthesized from 1,2-dicarbonyls, are present in compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govnih.gov The ability to use this compound to generate libraries of diverse structures makes it a valuable precursor for the discovery of new chemical probes and drug candidates targeting various diseases. acs.orgmostwiedzy.plnih.gov

Integration into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are powerful tools for generating molecular diversity and complexity efficiently. organic-chemistry.orgrsc.org Carbonyl compounds are frequent participants in MCRs, and the α-ketoaldehyde moiety in this compound makes it a prime candidate for such transformations.

Specifically, the compound is well-suited for isocyanide-based MCRs like the Passerini and Ugi reactions. baranlab.orgnih.gov Arylglyoxals, which share the α-ketoaldehyde feature, have been successfully employed in Ugi reactions to generate complex nitrogen-containing heterocycles. nih.gov The reaction proceeds through the formation of an α-adduct, which can then undergo further transformations. mdpi.com The Passerini reaction, which involves an isocyanide, a carboxylic acid, and a carbonyl compound, could utilize the aldehyde portion of the molecule. nih.gov These MCRs provide rapid access to densely functionalized molecules from simple precursors, and the integration of this compound into such strategies would enable the efficient construction of novel and potentially bioactive compound libraries. rsc.orgnih.gov

Strategic Application in the Total Synthesis of Natural Products and Their Analogs

While specific applications of this compound in the total synthesis of natural products are not extensively documented, its constituent parts are prevalent in nature. The 1,2-dicarbonyl motif is a key structural element in various natural products and pharmaceuticals, and reagents containing this functionality have been used in their synthesis. researchgate.net For example, a 1,2-dicarbonyl reagent was instrumental in the efficient synthesis of the natural product polyandrocarpamide C. researchgate.net

Furthermore, salicylate derivatives are components of complex natural products. nih.gov Synthetic strategies for angucyclinone-type natural products, which feature complex polycyclic skeletons, demonstrate the intricate assembly required for such molecules. acs.org The combination of the salicylate core and the reactive dicarbonyl unit in this compound makes it a potentially valuable, albeit underutilized, C10 building block for the convergent synthesis of certain classes of natural products and their analogs.

Exploitation in the Development of Novel Heterocyclic Systems (e.g., related to pyridazines and quinoxalines derived from similar oxoacetyl compounds)

The α-ketoaldehyde moiety of this compound is an excellent precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems through condensation reactions.

Quinoxalines: The most direct application is in the synthesis of quinoxalines. The reaction of a 1,2-dicarbonyl compound with an o-phenylenediamine (B120857) is a classic and efficient method for forming the quinoxaline ring system. nih.gov This condensation reaction provides a straightforward route to highly substituted quinoxalines, which are a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govekb.egmdpi.com

Pyridazines: Pyridazine (B1198779) rings are another important class of heterocycles found in numerous therapeutic agents. nih.govmdpi.com The synthesis of pyridazines often involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. While this compound is a 1,2-dicarbonyl, its reaction with hydrazine hydrate (B1144303) would be expected to proceed readily. The reaction of 1,2-diacyl compounds with hydrazine is a known method for preparing certain pyridazine derivatives. liberty.edu This reaction would likely lead to the formation of a substituted pyridazinone or a related fused heterocyclic system, expanding the synthetic utility of the title compound into another class of biologically relevant heterocycles.

Table of Mentioned Compounds

Structure Activity Relationship Sar and Molecular Interaction Studies Non Clinical Focus

Correlating Structural Features of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate Derivatives with Receptor Binding Affinities (e.g., as exemplified by COX-2 interactions with similar derivatives)

The structure-activity relationship (SAR) for derivatives of this compound is crucial for understanding how modifications to its chemical scaffold influence receptor binding. By examining analogues, particularly those with known interactions with enzymes like cyclooxygenase-2 (COX-2), we can infer the roles of its key functional groups. The COX enzyme active site is a long, hydrophobic channel, and inhibitors typically interact with key residues within this channel. nih.govacs.org

The core phenyl ring of this compound serves as the primary scaffold. The substituents—a hydroxyl group, a methyl ester group, and a 2-oxoacetyl group—are critical for determining binding affinity and selectivity.

Hydroxyl Group (-OH): The phenolic hydroxyl group at the C2 position can act as a hydrogen bond donor and acceptor. In many enzyme active sites, such as that of COX-2, residues like Ser-530 and Tyr-385 are potential hydrogen bonding partners. acs.org The acidity of this proton is influenced by other substituents on the ring.

2-Oxoacetyl Group (-C(O)C(O)H): This group at the C5 position is a key feature, containing two carbonyl moieties. These carbonyls can act as strong hydrogen bond acceptors. The presence of this group significantly increases the polarity of this region of the molecule and offers multiple points for interaction with receptor site residues.

Modifications to these groups would be expected to alter binding affinity. For instance, replacing the methyl group of the ester with larger alkyl chains could explore hydrophobic pockets within the receptor. Altering the electronic nature of the phenyl ring by adding electron-withdrawing or electron-donating groups could modulate the pKa of the hydroxyl group and the hydrogen-bonding strength of the carbonyls.

A hypothetical SAR table for derivatives interacting with a receptor like COX-2 could be constructed as follows, based on common observations for similar inhibitors. nih.govnih.gov

| Derivative Modification (Relative to Parent Compound) | Predicted Change in Binding Affinity | Rationale |

| Hydrolysis of methyl ester to carboxylic acid | Increase | Potential for strong ionic interaction with key residues (e.g., Arg120 in COX-2). |

| Replacement of C2-OH with -OCH₃ | Decrease | Loss of a key hydrogen bond donor capability. |

| Addition of a sulfonamide group (-SO₂NH₂) | Potential Increase | Sulfonamide moieties are characteristic of selective COX-2 inhibitors (coxibs) and can interact with a specific side pocket. nih.gov |

| Reduction of the 2-oxoacetyl group | Decrease | Loss of key hydrogen bond acceptor sites. |

| Introduction of a halogen at C3 or C4 | Variable | Can alter electronic properties and introduce halogen bonding capabilities, potentially increasing affinity depending on the binding site environment. |

In Silico Docking and Molecular Dynamics Simulations to Predict Ligand-Target Interactions

In silico methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand like this compound and a biological target. nih.govrsc.org These computational techniques provide a three-dimensional view of the binding mode and the stability of the ligand-receptor complex. nih.gov

Molecular Docking: This process predicts the preferred orientation of a molecule when bound to a receptor. For this compound, docking into the active site of an enzyme like COX-2 (PDB ID: 6COX) would reveal potential key interactions. leafletpub.com The simulation would likely show the hydroxyl and 2-oxoacetyl groups forming hydrogen bonds with polar amino acid residues. For example, the hydroxyl group might interact with Tyr-385 or Ser-530, while the carbonyl oxygens could interact with residues like His90 or Arg513. leafletpub.comresearchgate.net The phenyl ring and methyl group would likely engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and alanine (B10760859) that line the active site channel. leafletpub.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. upc.edu An MD simulation would model the movements of the ligand, the protein, and surrounding water molecules, providing insights into the dynamic nature of the interaction. Stable hydrogen bonds and sustained hydrophobic contacts throughout the simulation would indicate a stable binding mode. researchgate.net These simulations can also be used to calculate the binding free energy, providing a quantitative estimate of the binding affinity.

A summary of predicted interactions from a hypothetical docking study is presented below.

| Functional Group of Ligand | Potential Interacting Residue in COX-2 | Type of Interaction |

| C2-Hydroxyl (-OH) | Ser530, Tyr385 | Hydrogen Bond |

| C1-Methyl Ester (-COOCH₃) | Val349, Leu352 | Hydrophobic Interaction |

| C5-2-Oxoacetyl (-C(O)C(O)H) | His90, Arg513, Gln192 | Hydrogen Bond |

| Phenyl Ring | Val523, Phe518, Trp387 | Hydrophobic (π-π stacking) |

Mechanistic Insights into Proposed Molecular Recognition Events at the Binding Site

Molecular recognition is governed by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces. mdpi.comnih.gov For this compound, the specific arrangement of its functional groups dictates how it is recognized by a receptor binding site.

The binding process is an exothermic reaction, typically driven by a negative enthalpy change (ΔH) resulting from the formation of favorable interactions like hydrogen bonds. nih.gov The binding of methyl benzoate (B1203000) derivatives to proteins has been shown to be dominated by hydrogen bonding and weak van der Waals forces. mdpi.comnih.gov

The initial recognition likely involves the ligand entering the binding pocket, a process influenced by desolvation. nih.gov Once inside, the ligand orients itself to maximize favorable interactions. The hydroxyl and 2-oxoacetyl groups are likely the primary anchors, forming specific and directional hydrogen bonds with polar residues. These interactions provide specificity. The phenyl ring contributes to affinity through less specific but cumulatively significant hydrophobic interactions with nonpolar pockets in the receptor. The interplay of these forces stabilizes the ligand-receptor complex. nih.gov

Design Principles for Modulating Molecular Interactions through Structural Modifications

Modifying the structure of this compound can tune its binding characteristics. The goal of such modifications is typically to enhance affinity, improve selectivity for a specific target, or alter physicochemical properties. mdpi.comresearchgate.net

Key design principles include:

Scaffold Hopping and Isosterism: Replacing the benzoate core with other aromatic systems (scaffold hopping) or substituting functional groups with bioisosteres can lead to novel interactions or improved properties. For example, replacing the phenyl ring with a different heterocycle could introduce new hydrogen bonding opportunities.

Functional Group Modification: As discussed in the SAR section, targeted changes to the existing functional groups are a primary strategy. Converting the ester to an amide could introduce an additional hydrogen bond donor. Modifying the 2-oxoacetyl group to a different electron-rich moiety could alter the electrostatic profile of the molecule.

Structure-Based Design: Using the 3D structure of the target receptor obtained from X-ray crystallography or homology modeling, modifications can be designed to specifically target sub-pockets or key residues. nih.gov If a nearby hydrophobic pocket is unoccupied, extending an alkyl chain on the ligand could increase van der Waals contacts and affinity.

Altering Electronic Properties: Adding electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -F, -CF₃) to the phenyl ring can modulate the acidity of the phenolic hydroxyl group and the charge distribution across the molecule, thereby influencing electrostatic and hydrogen bond interactions. mdpi.com

Application of Quantitative Structure-Activity Relationship (QSAR) Models to Related Benzoate Chemotypes

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build statistical models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

For a series of benzoate derivatives, a QSAR model could be developed to predict their binding affinity for a specific receptor. The process involves:

Data Collection: A dataset of benzoate derivatives with experimentally measured binding affinities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., partial charges), or 3D structural features.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Model Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation, q²) and external validation with a separate test set of compounds (e.g., predictive r²). mdpi.comresearchgate.net Good QSAR models exhibit high correlation coefficients (R²) and cross-validation coefficients (q²). mdpi.com

For benzoate chemotypes, descriptors such as electrostatic potential maps and frontier orbital energies have been used to explain different binding affinities in other molecular classes. nih.gov A validated QSAR model for benzoate derivatives would be a valuable tool for prioritizing the synthesis of new compounds with potentially higher activity, thereby streamlining the discovery process.

Theoretical and Computational Chemistry Studies of Methyl 2 Hydroxy 5 2 Oxoacetyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. For related phenolic compounds, DFT calculations are routinely used to compute these values to predict their chemical behavior. epstem.net

Below is a hypothetical data table illustrating the type of electronic property data that could be generated for Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate using DFT calculations.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 Debye | Measures overall polarity of the molecule |

| Total Energy | -725 Hartree | Thermodynamic stability of the molecule |

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to various possible conformers.

Conformational Analysis: Theoretical conformational analysis can identify the most stable (lowest energy) arrangements of the molecule. This is typically done by systematically rotating the single bonds—such as the C-C bond connecting the oxoacetyl group to the ring and the C-O bond of the ester group—and calculating the potential energy at each step. This process generates a potential energy surface, the minima of which correspond to stable conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, taking into account factors like temperature and solvent effects. nih.gov For phenolic compounds, MD simulations are used to study their structural stability and interactions with their environment, such as a solvent or a biological receptor. tandfonline.comnih.gov A simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over numerous time steps. nih.gov The resulting trajectory would reveal the molecule's flexibility, preferred conformations in solution, and dynamic intramolecular interactions. Analysis of root-mean-square deviation (RMSD) can assess the stability of the molecule's conformation over the simulation period. nih.gov

The following interactive table presents hypothetical data from a conformational analysis, showing the relative energies of different rotamers.

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 0° (Planar) | 0.00 | 75.1 |

| B | 90° (Perpendicular) | 2.50 | 1.5 |

| C | 180° (Planar, anti) | 0.85 | 23.4 |

Computational Prediction of Reactivity Patterns and Reaction Pathways

Computational methods can predict which parts of a molecule are most likely to participate in chemical reactions. By analyzing the electronic structure, one can identify potential sites for nucleophilic or electrophilic attack.

Reactive Site Prediction: The molecular electrostatic potential (MEP) map is a valuable tool for visualizing reactive sites. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of negative potential, whereas the carbonyl carbon atoms and the acidic proton of the hydroxyl group would be regions of positive potential.

Reaction Pathway Modeling: DFT calculations are also employed to model entire reaction mechanisms. nih.gov By identifying the structures of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. canterbury.ac.uk For example, the reaction of this compound with a nucleophile could be modeled to determine the activation energy barrier, which indicates how fast the reaction is likely to proceed. This approach has been successfully applied to understand the reactions of various benzaldehyde (B42025) derivatives. nih.govcanterbury.ac.uk

Theoretical Design of Novel Derivatives with Tailored Chemical Properties and Interaction Profiles

One of the most powerful applications of computational chemistry is the in silico design of new molecules. By starting with a parent structure like this compound, chemists can computationally introduce various modifications and predict the properties of the resulting derivatives before undertaking their synthesis. researchgate.net

This process, often part of a quantitative structure-property relationship (QSPR) study, allows for the rational design of molecules with enhanced characteristics. researchgate.net For instance, if the goal were to increase the molecule's antioxidant capacity, derivatives with additional hydroxyl groups could be designed and their properties evaluated computationally. nih.gov Similarly, if the molecule were a precursor for a drug, modifications could be made to improve its binding affinity to a target protein, a process that can be simulated using molecular docking and MD simulations. nih.gov

The table below illustrates how computational screening could be used to evaluate hypothetical derivatives.

| Derivative Modification | Predicted HOMO-LUMO Gap (eV) | Predicted LogP | Potential Application |

|---|---|---|---|

| Parent Molecule | 4.40 | 1.70 | Baseline |

| Add -NH₂ at C4 | 3.95 | 1.35 | Increased reactivity, altered polarity |

| Replace -OH with -OCH₃ | 4.52 | 2.10 | Increased stability and lipophilicity |

| Replace -CHO with -COOH | 4.61 | 1.50 | Altered acidity and H-bonding |

Analysis of Intramolecular Interactions and Hydrogen Bonding within the Molecular Structure

The conformation and stability of this compound are significantly influenced by internal, non-covalent interactions.

Intramolecular Hydrogen Bonding: The most prominent intramolecular interaction in this molecule is likely the hydrogen bond between the hydrogen atom of the ortho-hydroxyl group and the carbonyl oxygen of the methyl ester group. This type of six-membered ring formation is characteristic of methyl salicylate (B1505791) and its derivatives and contributes significantly to the planarity and stability of that part of the molecule. wikipedia.org The strength of this bond can be estimated using quantum chemical calculations by analyzing bond lengths, angles, and electron density at the bond critical point via Quantum Theory of Atoms in Molecules (QTAIM) analysis.

Other Interactions: Beyond the primary hydrogen bond, other weaker interactions, such as C-H···O contacts, may also exist between the various functional groups. nih.gov The relative orientation of the oxoacetyl group is critical; it can be influenced by steric hindrance and electrostatic interactions (repulsion or attraction) with the adjacent methoxycarbonyl group. Computational studies on multi-substituted aromatic systems have shown that an interplay of various weak interactions dictates the final crystal packing and molecular assembly. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques for Confirming Complex Derivatives

High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the structural elucidation of "Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate" and its derivatives. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework. For "this compound," specific chemical shifts and coupling patterns would be expected. While specific experimental spectra for this exact compound are not widely published, data from analogous salicylate (B1505791) derivatives allow for predictable assignments. mdpi.com

¹H NMR: The spectrum would feature distinct signals for the aromatic protons, the methyl ester protons, the aldehydic proton of the oxoacetyl group, and the phenolic hydroxyl proton. The aromatic protons would appear as a complex splitting pattern in the downfield region (typically 6.5-8.5 ppm). The methyl ester protons (-OCH₃) would present as a sharp singlet around 3.9 ppm. rsc.org The aldehydic proton (-CHO) would be a singlet further downfield, and the phenolic -OH signal would be a broad singlet, the position of which is sensitive to solvent and concentration.

¹³C NMR: The spectrum would show characteristic peaks for the ester carbonyl, ketone carbonyl, and aldehydic carbonyl carbons, typically in the 165-200 ppm range. Aromatic carbons would resonate between 110-160 ppm, and the methyl ester carbon would appear upfield around 52 ppm. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the benzene (B151609) ring and the carbonyl groups in "this compound" would give rise to characteristic absorption bands in the UV region, useful for monitoring reactions or studying electronic interactions. jconsortium.com

| Technique | Expected Feature | Typical Region/Value |

| ¹H NMR | Aromatic Protons | 6.5 - 8.5 ppm |

| Methyl Ester (-OCH₃) | ~3.9 ppm (singlet) | |

| Phenolic Hydroxyl (-OH) | Variable (broad singlet) | |

| Aldehydic Proton (-CHO) | 9.0 - 10.0 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbons (C=O) | 165 - 200 ppm |

| Aromatic Carbons | 110 - 160 ppm | |

| Methyl Ester Carbon | ~52 ppm | |

| IR | Phenolic O-H Stretch | ~3200 cm⁻¹ (broad) |

| Carbonyl C=O Stretches | 1650 - 1750 cm⁻¹ (strong, sharp) | |

| C-O Stretch | 1100 - 1300 cm⁻¹ |

Mass Spectrometry Approaches for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis.

For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₀H₈O₅, by providing a highly accurate mass measurement of its molecular ion. nih.gov The exact mass is calculated to be 208.0372 Da. nih.gov

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion with an m/z of 177.

Loss of the formyl radical (•CHO): Cleavage of the aldehyde group would lead to a significant fragment.

Loss of methanol (B129727) (CH₃OH): Elimination from the parent molecular ion is a common pathway for methyl esters, which would yield a fragment at m/z 176. docbrown.info

Decarboxylation: Loss of the entire methoxycarbonyl group as •COOCH₃ can also occur.

Analysis of these fragmentation patterns is crucial in reaction monitoring to identify intermediates, byproducts, and the final product, confirming the success of a synthetic step.

| Ion/Fragment | Proposed Formula | Expected m/z | Description |

| Molecular Ion [M]⁺• | [C₁₀H₈O₅]⁺• | 208 | Parent molecule minus one electron |

| [M - •OCH₃]⁺ | [C₉H₅O₄]⁺ | 177 | Loss of the methoxy radical from the ester |

| [M - CH₃OH]⁺• | [C₉H₄O₄]⁺• | 176 | Elimination of a neutral methanol molecule |

| [M - •CHO]⁺ | [C₉H₇O₄]⁺ | 179 | Loss of the formyl radical |

Chromatographic Methodologies for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are essential for separating "this compound" from starting materials, reagents, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of non-volatile organic compounds like this benzoate (B1203000) derivative. A typical method would employ a C18 stationary phase column with a mobile phase gradient of water (often buffered with an acid like formic or phosphoric acid) and an organic solvent such as methanol or acetonitrile. researchgate.netsielc.com Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance. researchgate.net The retention time of the compound is a characteristic property under specific conditions, and the peak area corresponds to its concentration, allowing for quantitative purity assessment. researchgate.net

Flash Column Chromatography: For the preparative isolation of "this compound" on a larger scale after synthesis, flash column chromatography using silica (B1680970) gel as the stationary phase is often employed. rsc.org A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be used to elute the compounds from the column, with fractions collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product. rsc.org

X-ray Crystallography for Precise Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While the crystal structure for "this compound" itself has not been reported in the searched literature, studies on closely related derivatives, such as "methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate," demonstrate that salicylate compounds can form high-quality crystals suitable for X-ray diffraction analysis. researchgate.net Such an analysis of the title compound would definitively confirm its planar aromatic structure and the relative orientations of the hydroxyl, methyl ester, and oxoacetyl substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, stabilized by intermolecular forces like hydrogen bonds involving the phenolic hydroxyl and carbonyl oxygen atoms. researchgate.netmdpi.com

Spectroscopic Probes for Investigating Intermolecular Interactions and Solution-Phase Behavior

Spectroscopic techniques can be used not only for structural identification but also as dynamic probes to study non-covalent interactions in solution. The functional groups of "this compound" make it a candidate for studying intermolecular phenomena like hydrogen bonding and host-guest chemistry.

Research on similar methyl benzoate derivatives has shown that changes in UV-Vis absorption and fluorescence emission spectra can be used to study their encapsulation within biological or chemical nanocavities, such as p-sulfocalix nist.govarenes. researchgate.netnih.gov Upon binding, shifts in the spectral bands can provide information on the binding stoichiometry and equilibrium constants. researchgate.net Similarly, ¹H NMR titrations can be performed, where the chemical shifts of the compound's protons are monitored upon the addition of a binding partner. Changes in these shifts provide direct evidence of interaction and can help elucidate the geometry of the resulting complex in solution. nih.gov These approaches could be readily applied to "this compound" to study its interactions with proteins, cyclodextrins, or other macromolecules.

Q & A

Q. What are the established synthetic routes for Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, and how can reaction conditions influence yield?

this compound is synthesized via acylation of methyl 2-hydroxybenzoate derivatives. For example, a protocol involving ethyl oxalyl monochloride and a substituted pyrrolizine precursor under mild reflux conditions in anhydrous dichloromethane has been reported. Key parameters include temperature control (20–25°C) to avoid side reactions like over-acylation and the use of inert gas purging to prevent oxidation of the hydroxyl group . Yield optimization often requires stoichiometric adjustments of the oxalyl chloride derivative and monitoring via TLC or HPLC to confirm intermediate formation .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- NMR : H NMR (400 MHz) shows distinct peaks for the methyl ester (δ 3.95 ppm), aromatic protons (δ 8.22 ppm for the deshielded hydroxyl-adjacent proton), and the oxoacetyl group (δ 7.80 ppm as a doublet of doublets). C NMR confirms the carbonyl carbons at δ 170.49 ppm (ester) and δ 165.61 ppm (oxoacetyl) .

- X-ray crystallography : Monoclinic crystal system (space group ) with unit cell parameters , , , and . Hydrogen bonding between the hydroxyl and carbonyl groups stabilizes the lattice .

Q. What analytical methods are recommended for quantifying impurities in synthesized batches?